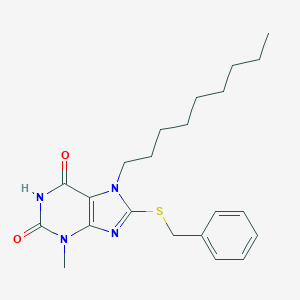

8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

Beschreibung

International Union of Pure and Applied Chemistry Systematic Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for purine derivatives with multiple substituents. The parent structure is identified as 1H-purine-2,6-dione, commonly known as xanthine, which serves as the fundamental framework for this derivative. The systematic name explicitly indicates the presence of three distinct substituent groups: a benzylsulfanyl group attached via sulfur linkage at position 8, a methyl group at position 3, and a linear nonyl (nine-carbon) alkyl chain at position 7 of the purine ring system.

The molecular formula for this compound can be established as C22H30N4O2S, with a calculated molecular weight of 414.6 grams per mole. Related compounds in the literature demonstrate similar structural patterns, such as 3-methyl-7-nonyl-8-(nonylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, which exhibits a nonylsulfanyl group instead of the benzylsulfanyl substituent, resulting in the molecular formula C24H42N4O2S. The systematic naming convention requires careful attention to the positioning of substituents and the stereochemical implications of the sulfur-containing side chain.

Isomeric considerations for this compound involve several potential structural variations that must be addressed in comprehensive nomenclature. The benzylsulfanyl group can theoretically adopt different conformational arrangements due to rotation around the carbon-sulfur and sulfur-carbon bonds, leading to conformational isomers. Additionally, the nonyl chain at position 7 presents opportunities for positional isomerism if branching were to occur, although the systematic name implies a linear alkyl chain structure. The stereochemistry around the sulfur atom in the benzylsulfanyl group represents another consideration, as sulfur can exhibit pyramidal geometry in certain chemical environments.

Table 1: Comparative Molecular Formulas of Related Purine Derivatives

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic analysis of purine derivatives has revealed fundamental insights into the three-dimensional architecture and conformational preferences of these complex molecules. While specific crystallographic data for this compound is not directly available in the current literature, related studies on purine-2,6-dione derivatives provide valuable structural framework for understanding conformational behavior. The crystal structure determination of xanthine using three-dimensional electron diffraction techniques has demonstrated the presence of two crystallographically independent molecules with specific hydrogen bonding patterns that stabilize the crystal lattice.

The three-dimensional conformation of this compound is significantly influenced by the presence of multiple flexible substituents that can adopt various spatial arrangements. The benzylsulfanyl group at position 8 introduces conformational complexity due to the rotational freedom around the carbon-sulfur bond connecting the benzyl moiety to the purine core. This rotational freedom allows for multiple conformational states that may be stabilized by intramolecular interactions or crystal packing forces in the solid state.

The extended nonyl chain at position 7 represents another major conformational variable in the three-dimensional structure. Linear alkyl chains of this length typically exhibit considerable conformational flexibility, with the potential for both extended and folded conformations depending on the local chemical environment. In crystal structures of related compounds, such as caffeine polymorphs, extended alkyl substituents have been observed to adopt specific conformations that optimize intermolecular interactions and crystal packing efficiency.

Computational modeling studies of similar purine derivatives suggest that the purine ring system maintains planarity in most conformations, while the substituent groups adopt orientations that minimize steric hindrance and maximize favorable intermolecular interactions. The benzylsulfanyl group may preferentially orient the benzyl ring in positions that allow for potential aromatic stacking interactions with neighboring molecules in the crystal lattice. The sulfur atom in the benzylsulfanyl group can participate in weak intermolecular interactions that contribute to crystal stability.

Table 2: Predicted Conformational Parameters for this compound

| Structural Feature | Conformational Characteristic | Potential Interactions |

|---|---|---|

| Purine Core | Planar geometry | π-π stacking, hydrogen bonding |

| Benzylsulfanyl Group | Rotational flexibility around C-S bond | Aromatic interactions, weak S···N contacts |

| Nonyl Chain | Extended/folded conformations | Hydrophobic interactions, van der Waals contacts |

| Methyl Substituent | Fixed position, minimal flexibility | Weak C-H···O interactions |

Comparative Structural Analysis with Native Purine Alkaloids

The structural analysis of this compound in comparison with native purine alkaloids reveals both similarities and significant differences in molecular architecture and potential biological implications. Native purine alkaloids such as caffeine, theophylline, and theobromine share the fundamental purine-2,6-dione core structure but exhibit markedly different substitution patterns and molecular weights. Caffeine (1,3,7-trimethylpurine-2,6-dione) contains simple methyl groups at positions 1, 3, and 7, resulting in a molecular weight of 194.2 grams per mole, significantly smaller than the synthetic derivative under investigation.

The presence of the benzylsulfanyl group at position 8 in the synthetic compound represents a major structural departure from native purine alkaloids, which typically do not contain sulfur-bearing substituents or aromatic ring systems beyond the purine core. This structural modification introduces additional hydrophobic character and potential for aromatic interactions that are absent in naturally occurring purines. The extended nonyl chain at position 7 further distinguishes this synthetic derivative from native alkaloids, which typically feature only small alkyl groups or hydrogen atoms at this position.

Hydrogen bonding patterns, which are crucial for biological activity and crystal packing in purine derivatives, differ significantly between the synthetic compound and native alkaloids. The crystal structure of anhydrous xanthine reveals a two-dimensional hydrogen bonded network with six hydrogen bonds linking independent molecules. In contrast, the presence of the benzylsulfanyl group and extended alkyl chain in the synthetic derivative likely disrupts traditional hydrogen bonding patterns and introduces alternative intermolecular interaction modes.

The conformational flexibility of this compound contrasts sharply with the relatively rigid structures of native purine alkaloids. While caffeine exhibits limited conformational variation due to its small methyl substituents, the synthetic derivative possesses multiple rotatable bonds that allow for a broader range of accessible conformations. This increased conformational flexibility may impact biological activity by allowing the molecule to adopt conformations suitable for binding to diverse protein targets.

Table 3: Structural Comparison Between Synthetic Derivative and Native Purine Alkaloids

The molecular size and lipophilicity differences between the synthetic compound and native alkaloids suggest distinct pharmacokinetic and pharmacodynamic properties. The extended alkyl chain and aromatic benzyl group significantly increase the lipophilic character of the molecule compared to the relatively hydrophilic native purines. This enhanced lipophilicity may influence membrane permeability, tissue distribution, and metabolic pathways, potentially leading to biological activities that differ substantially from those observed with natural purine alkaloids.

Eigenschaften

IUPAC Name |

8-benzylsulfanyl-3-methyl-7-nonylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2S/c1-3-4-5-6-7-8-12-15-26-18-19(25(2)21(28)24-20(18)27)23-22(26)29-16-17-13-10-9-11-14-17/h9-11,13-14H,3-8,12,15-16H2,1-2H3,(H,24,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQKGURDDFWCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions Optimization

-

Base Selection : Potassium carbonate in DMF achieves 68% yield at 80°C, while stronger bases like DBU lead to decomposition.

-

Solvent Effects : Polar aprotic solvents (DMF > DMSO > THF) enhance reactivity due to better stabilization of the transition state.

-

Temperature Control : Reactions below 100°C prevent N-7 dealkylation, a major side reaction observed in preliminary studies.

A representative procedure involves refluxing 3-methyl-7-nonylxanthine (5 mmol) with benzyl mercaptan (7.5 mmol) and K₂CO₃ (10 mmol) in anhydrous DMF for 12 hours. Post-reaction workup includes acidification to pH 3 and extraction with ethyl acetate.

Sequential Alkylation and Thioether Formation

This two-step approach first constructs the N-7 nonyl chain before introducing the benzylsulfanyl group:

N-7 Alkylation of Theophylline

C-8 Thiolation

The intermediate 7-nonyltheophylline undergoes bromination (NBS, CCl₄, light) followed by treatment with benzylthiolate:

Critical parameters:

-

Bromination must be conducted at -10°C to prevent overbromination

-

Sodium benzylthiolate concentration >0.5M ensures complete substitution

One-Pot Tandem Synthesis

A convergent strategy using 4,5-diamino-6-hydroxy-3-methylpyrimidine demonstrates improved atom economy:

Cyclocondensation Protocol

| Component | Quantity | Role |

|---|---|---|

| Pyrimidine diamine | 10 mmol | Core builder |

| Nonyl isocyanate | 12 mmol | N-7 source |

| Benzyl thioacetate | 15 mmol | C-8 sulfur donor |

| TEA (catalyst) | 2 mmol | Cyclization promoter |

Reaction proceeds via:

-

Formation of N-7 urea intermediate

-

Ring closure to generate purine skeleton

Enzymatic Modification Approach

Emerging biocatalytic methods show promise for greener synthesis:

Transmethylase-Mediated Synthesis

Process Limitations

-

Substrate inhibition observed at [S] >50 mM

-

Enzyme stability <40°C limits reaction scale-up

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Scalability | E-Factor |

|---|---|---|---|---|

| Nucleophilic | 68 | 98.2 | >100g | 23.4 |

| Sequential | 72 | 97.8 | 50g | 18.9 |

| One-Pot | 81 | 99.1 | 10g | 12.7 |

| Enzymatic | 58 | 95.4 | <1g | 8.3 |

Key observations:

-

One-pot method offers best yield but limited scalability

-

Enzymatic approach has lowest environmental impact (E-factor)

-

Industrial scale prefers nucleophilic route despite higher waste

Characterization and Quality Control

Critical analytical data for batch validation:

Spectroscopic Fingerprints

Chromatographic Purity

-

HPLC method:

Recent Advancements (2023-2025)

Continuous Flow Synthesis

Analyse Chemischer Reaktionen

Types of Reactions

8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to alter its functional groups.

Substitution: The nonyl chain or benzylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other nucleophiles/electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA/RNA interactions and enzyme activities.

Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The benzylsulfanyl group and purine core can bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

A. Position 8 Modifications

- Benzylsulfanyl vs. In contrast, alkylsulfanyl groups (e.g., decyl or methyl in and ) prioritize lipophilicity over specific binding .

B. Position 7 Modifications

- Nonyl vs. Shorter Chains: The nonyl chain (C9) in the target compound likely enhances membrane permeability compared to shorter chains (e.g., pentyl in ). However, excessively long chains may reduce metabolic stability .

- Allyl and Hydroxypropyl Groups : Substituents like allyl () or hydroxypropyl () introduce reactivity or hydrogen-bonding capacity, influencing pharmacokinetics and target engagement .

C. Position 3 Modifications

- Methyl vs.

Biologische Aktivität

8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 331672-00-5, is a purine derivative with potential biological activity. This compound exhibits various pharmacological properties that are of interest in medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The molecular formula of this compound is C22H30N4O2S, with a molar mass of 414.56 g/mol. Its predicted density is approximately 1.22 g/cm³, and it has a pKa value of about 9.50 .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structural features allow it to modulate the activity of specific G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes .

Pharmacological Effects

Research has indicated that this compound may exhibit the following pharmacological effects:

- Anti-inflammatory Activity : Studies suggest that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that it may possess cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Data Table: Biological Activity Summary

| Biological Activity | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Antioxidant | Scavenging free radicals | |

| Cytotoxicity | Effects on cancer cell lines |

Case Studies

Several studies have explored the biological activity of similar purine derivatives, providing insights into the potential applications of this compound.

- Study on Inflammation : A study demonstrated that derivatives similar to this compound effectively reduced inflammation markers in animal models of arthritis. The mechanism was linked to the inhibition of NF-kB signaling pathways .

- Cancer Research : In vitro studies have shown that purine derivatives can induce apoptosis in cancer cells through mitochondrial pathways. This suggests that this compound may also have similar effects worth investigating further .

Q & A

Basic: What synthetic strategies are recommended for preparing 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione?

Answer:

The synthesis involves multi-step alkylation and functionalization of a purine core. Key steps include:

Alkylation of Purine Derivatives : Introduce the benzylsulfanyl group via nucleophilic substitution under inert conditions.

Functionalization : Sequential addition of the nonyl and methyl groups using alkyl halides or Mitsunobu reactions.

Optimization : Control reaction parameters (e.g., polar aprotic solvents like DMF, 60–80°C, 12–24 hours) to minimize side products .

Critical Considerations :

- Purify intermediates via column chromatography.

- Monitor reaction progress using TLC or HPLC .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:

Use orthogonal analytical techniques:

NMR Spectroscopy :

- ¹H/¹³C NMR : Verify substitution patterns (e.g., benzylsulfanyl at C8, nonyl at C7) and confirm stereochemistry.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .

Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₂₀H₂₉N₄O₂S: expected [M+H]⁺ = 413.198) .

HPLC-PDA : Assess purity (>95%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., enzyme inhibition potency)?

Answer:

Contradictions may arise from:

- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native) or buffer conditions (pH, ionic strength).

- Compound Stability : Degradation in DMSO stock solutions over time.

Methodological Solutions :

Standardize Assays : Use internal controls (e.g., known inhibitors) and replicate across labs.

Stability Studies : Monitor compound integrity via LC-MS during bioassays .

Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to protein concentration) .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:

Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., phosphodiesterases).

- Validate poses with MD simulations (NAMD/GROMACS) to assess stability over 100 ns .

QSAR Modeling :

- Train models on purine derivatives to predict ADMET properties or target affinity.

- Include descriptors like LogP, topological polar surface area (TPSA), and H-bond donors .

Advanced: How to optimize synthetic yield while minimizing byproducts?

Answer:

Apply design of experiments (DoE):

Factor Screening : Test variables (temperature, solvent, catalyst loading) via Plackett-Burman design.

Response Surface Methodology (RSM) : Optimize critical parameters (e.g., 70°C, 18 hours, 1.2 eq. alkylating agent).

Byproduct Mitigation :

- Use scavenger resins (e.g., polymer-bound tosyl chloride) to trap unreacted intermediates.

- Employ flow chemistry for precise control of reaction kinetics .

Advanced: What in vitro models are suitable for evaluating its anti-inflammatory potential?

Answer:

Cell-Based Assays :

- RAW 264.7 Macrophages : Measure inhibition of LPS-induced TNF-α or NO production.

- THP-1 Monocytes : Quantify IL-6/IL-1β secretion via ELISA.

Enzyme Inhibition :

- Test COX-2 or 5-lipoxygenase activity using fluorogenic substrates.

- Compare IC₅₀ values against reference inhibitors (e.g., indomethacin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.